molecular formula C26H23ClN4O B4812246 [7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B4812246
M. Wt: 442.9 g/mol
InChI Key: BKTIVUJWKSIHGK-UHFFFAOYSA-N
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Description

7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a pyridyl group, a phenylpiperazine moiety, and a chloro and methyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: The chloro and methyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Camptothecin: Used in cancer therapy.

    Quinacrine: An antiparasitic agent.

Properties

IUPAC Name

(7-chloro-8-methyl-2-pyridin-2-ylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O/c1-18-22(27)11-10-20-21(17-24(29-25(18)20)23-9-5-6-12-28-23)26(32)31-15-13-30(14-16-31)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTIVUJWKSIHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

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